molecular formula C19H19N5O3S2 B11240344 N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11240344
M. Wt: 429.5 g/mol
InChI Key: WWJBDXMMXZXING-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide: is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Attachment of the Carbamoyl Group: The thiadiazole ring is then reacted with 4-methylphenyl isocyanate to introduce the carbamoyl group.

    Introduction of the Sulfanylacetamide Moiety: The intermediate product is further reacted with 2-chloro-N-(2-methoxyphenyl)acetamide to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Investigated for its potential as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Investigated for its ability to interact with specific biological targets.

Industry:

  • Potential applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
  • N-(2-Methoxyphenyl)-2-[(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Uniqueness:

  • The presence of the methoxy group and the specific substitution pattern on the thiadiazole ring make N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide unique.
  • These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19N5O3S2/c1-12-7-9-13(10-8-12)20-17(26)22-18-23-24-19(29-18)28-11-16(25)21-14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)

InChI Key

WWJBDXMMXZXING-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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